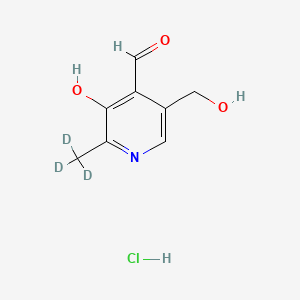

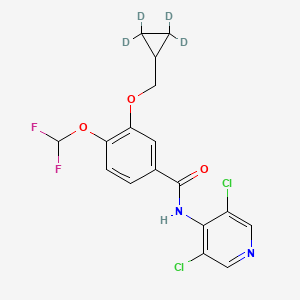

![molecular formula C13D9H9ClF3N2O·HCl B602607 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride CAS No. 1353867-83-0](/img/structure/B602607.png)

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride

Übersicht

Beschreibung

Mabuterol-D9 hydrochloride is a labelled impurity of Clenbuterol. Clenbuterol, marketed as Dilaterol, Spiropent, Ventipulmin, and also generically as Dilaterol and Spiropent, a representative of the class of beta-adrenergic agents, had been used as a tocolytic, bronchodilator, and heart tonics in human and veterinary medicine.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships

- This compound has been compared with clenbuterol for its action on adrenergic beta-receptors, showing potent beta 2-mimetic activity and beta 1-blocking action in the heart. Particularly notable is its application as a broncholytic agent due to its long-lasting beta 2-mimetic action on bronchial muscles after oral administration (Engelhardt, 1984).

Synthesis and Antibacterial Activity

- A derivative of this compound, 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, showed antibacterial activity comparable to commercial antibiotics. This highlights its potential in the field of antimicrobial treatments (Kumar et al., 2005).

Synthesis of Analogues

- Synthesis of analogues by replacing chlorine atoms in clenbuterol led to compounds with high intrinsic beta 2-mimetic and/or beta 1-blocking activities, like mabuterol. This has implications in clinical development for respiratory treatments (Krüger et al., 1985).

Antitumor Activity

- Piperazine-based tertiary amino alcohols derived from this compound, and their dihydrochlorides, showed effects on tumor DNA methylation in vitro, indicating potential in cancer treatment (Hakobyan et al., 2020).

Metabolic Pathways and Pharmacokinetics

- Studies on mabuterol, a derivative, indicated its metabolic pathways and pharmacokinetic properties, such as slow elimination and complete absorption from the gastrointestinal tract, which are crucial in drug development and clinical trials (Guentert Tw et al., 1984).

Enantioselective Synthesis

- The resolution of related compounds by lipase-mediated enantioselective processes highlights the importance of chirality in pharmaceutical synthesis and the potential for developing new adrenergic agents (Conde et al., 1998).

Wirkmechanismus

Target of Action

The primary target of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol hydrochloride is the β2-adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial muscle tone and lung fluid clearance .

Mode of Action

The compound acts as a β2-adrenergic receptor agonist . It stimulates the β2-adrenergic receptors, leading to the activation of intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels causes smooth muscle relaxation, resulting in the dilation of bronchial passages .

Biochemical Pathways

The activation of the β2-adrenergic receptor leads to the stimulation of the Gs protein, which in turn activates adenyl cyclase . The activated adenyl cyclase then converts ATP to cAMP. The increased cAMP levels activate protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .

Pharmacokinetics

Bambuterol is extensively metabolized in the liver and has a bioavailability of approximately 20% . The elimination half-life of Bambuterol is about 13 hours . Similar properties may be expected for 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol hydrochloride, but specific studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of the compound’s action result in the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major problem .

Biochemische Analyse

Molecular Mechanism

The molecular mechanism of Mabuterol-D9 Hydrochloride is likely similar to that of other β2-adrenergic agonists. These compounds typically exert their effects at the molecular level by binding to β2-adrenergic receptors, leading to the activation of adenyl cyclase and an increase in cyclic AMP levels within the cell . This can result in relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells .

Dosage Effects in Animal Models

The effects of varying dosages of Mabuterol-D9 Hydrochloride in animal models have not been reported in the literature. Β2-adrenergic agonists typically exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects .

Eigenschaften

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCDXJOMPMIKGP-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353867-83-0 | |

| Record name | 1353867-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.